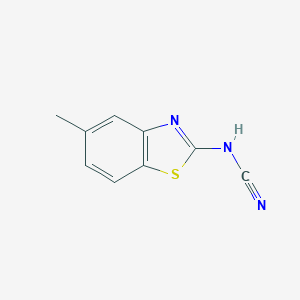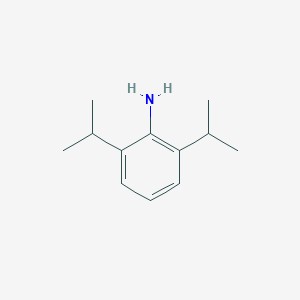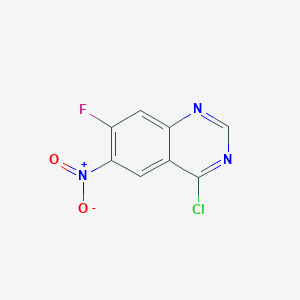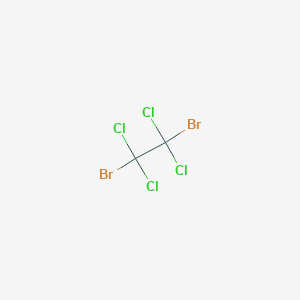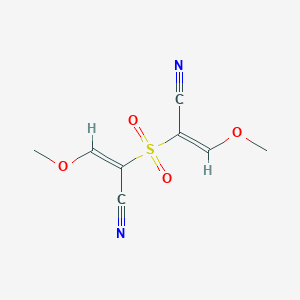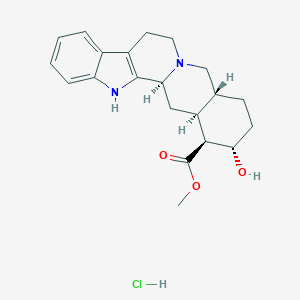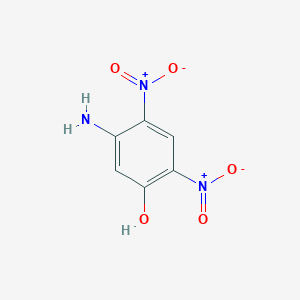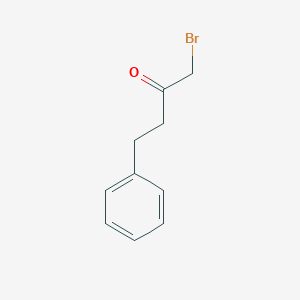
1-Bromo-4-phenylbutan-2-one
概要
説明
Synthesis Analysis
1-Bromo-4-phenylbutan-2-one can be synthesized through multiple methods, demonstrating the versatility of this compound in organic chemistry. For example, one study details the synthesis of a related compound through the reaction of pinostrobin with 1,4-dibromobutane in the presence of K2CO3, leading to a compound that demonstrates the potential pathways for synthesizing brominated organic molecules (Turdybekov et al., 2023). Another approach involves the gas-phase synthesis of 1-bromobutane starting from 1-butanol, showcasing a method that could potentially be adapted for the synthesis of 1-Bromo-4-phenylbutan-2-one (Tundo & Selva, 2005).
Molecular Structure Analysis
The molecular structure of brominated compounds like 1-Bromo-4-phenylbutan-2-one can be elucidated using various spectroscopic techniques. A study on a structurally similar compound revealed insights into the spatial structure, demonstrating the utility of X-ray diffraction analysis in understanding the conformation and bonding within such molecules (Turdybekov et al., 2023).
Chemical Reactions and Properties
Brominated compounds are known for participating in various chemical reactions due to the reactivity of the bromine atom. For instance, the Darzens reaction of 1-bromo-4-acyloxybutanes demonstrates the reactivity of such compounds in forming cyclic structures (Mitani et al., 1987). Additionally, Pd-catalyzed Suzuki cross-coupling reactions have been used to functionalize compounds like 2-bromo-4-chlorophenyl-2-bromobutanoate, indicating potential pathways for the modification of 1-Bromo-4-phenylbutan-2-one (Nazeer et al., 2020).
Physical Properties Analysis
The physical properties of 1-Bromo-4-phenylbutan-2-one, such as melting point and solubility, are crucial for its application in synthesis and material science. While specific data on 1-Bromo-4-phenylbutan-2-one is not provided, related studies on brominated compounds offer a comparative perspective, with compounds exhibiting distinct melting points and solubility characteristics that can influence their use in chemical synthesis and material applications (Turdybekov et al., 2023).
Chemical Properties Analysis
The chemical properties of 1-Bromo-4-phenylbutan-2-one, including reactivity, stability, and potential for further functionalization, are of interest for its application in organic synthesis. Studies on related brominated organic compounds shed light on the chemical behavior and reactivity patterns that can be expected from 1-Bromo-4-phenylbutan-2-one, such as its participation in nucleophilic substitution reactions and potential for forming cyclic structures (Mitani et al., 1987).
科学的研究の応用
- Scientific Field: Organic Chemistry
- Summary of the Application: 1-Bromo-4-phenylbutan-2-one is used in the synthesis of alpha-Bromoketones from Secondary Alcohols using Ammonium Bromide and Oxone .
- Methods of Application: The specific experimental procedures are not detailed in the source, but the general method involves a one-pot strategy to synthesize alpha-Bromoketones from Secondary Alcohols .
- Results or Outcomes: The source does not provide specific results or outcomes for this application .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-bromo-4-phenylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAZZDBYJISGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504234 | |
| Record name | 1-Bromo-4-phenylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-phenylbutan-2-one | |
CAS RN |
31984-10-8 | |
| Record name | 1-Bromo-4-phenylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

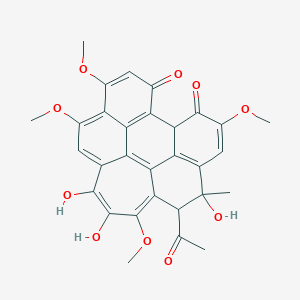
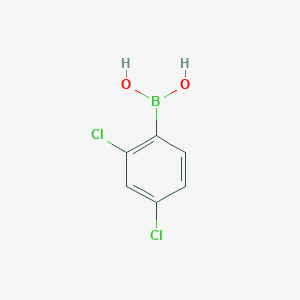
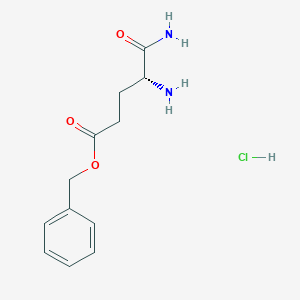
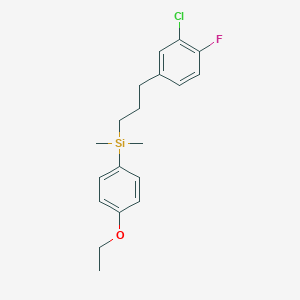
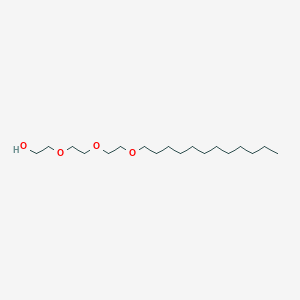
![1,2-Ethanediamine, N2-[4-(aminomethyl)phenyl]-N1,N1-dimethyl-](/img/structure/B50355.png)
